molecular formula C11H18O2S B13344776 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid

2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13344776
M. Wt: 214.33 g/mol
InChI Key: ADPHMGVUFWWAQK-UHFFFAOYSA-N
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Description

2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₈O₂S. It is characterized by a spirocyclic structure, which includes a sulfur atom bonded to an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-ylsulfanyl)spiro[3One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of the spirocyclic framework under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. Cold-chain transportation is often required to maintain the stability of the compound during storage and transport .

Chemical Reactions Analysis

Types of Reactions: 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The isopropylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by mimicking the structure of benzene rings, thereby interacting with molecular targets in a similar manner. The non-coplanar exit vectors of the spirocyclic core allow for unique interactions with biological molecules, potentially leading to enhanced bioactivity .

Comparison with Similar Compounds

Uniqueness: 2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is unique due to its combination of a spirocyclic core and an isopropylsulfanyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H18O2S

Molecular Weight

214.33 g/mol

IUPAC Name

2-propan-2-ylsulfanylspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C11H18O2S/c1-8(2)14-11(9(12)13)6-10(7-11)4-3-5-10/h8H,3-7H2,1-2H3,(H,12,13)

InChI Key

ADPHMGVUFWWAQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1(CC2(C1)CCC2)C(=O)O

Origin of Product

United States

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